Product packaging for Colazal(Cat. No.:)

Colazal

Cat. No.: B10762473
M. Wt: 437.3 g/mol
InChI Key: XDCNKOBSQURQOZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Colazal, the brand name for the pharmaceutical agent Balsalazide Disodium, is a prodrug and a cornerstone compound in gastrointestinal research, specifically for the study of Inflammatory Bowel Disease (IBD). Upon oral administration, this compound is enzymatically cleaved by colonic bacteria in the large intestine to release mesalamine (5-aminosalicylic acid), the active anti-inflammatory moiety. This targeted delivery mechanism minimizes systemic absorption and maximizes the local concentration of the active drug at the primary site of inflammation, making it an invaluable tool for investigating targeted therapeutic strategies for ulcerative colitis and related conditions. Its primary research value lies in its application in preclinical models of colitis, where it is used to elucidate pathways of mucosal healing, modulate prostaglandin and leukotriene synthesis, and suppress NF-κB mediated pro-inflammatory cytokine production. Researchers utilize this compound to study the dynamics of prodrug activation, bacterial azoreduction in the gut microbiome, and the comparative efficacy of site-specific versus systemic anti-inflammatory agents. This reagent is essential for advancing our understanding of the pathophysiology of IBD and for the development of next-generation, targeted treatments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3Na2O8 B10762473 Colazal

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCNKOBSQURQOZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3Na2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150399-21-6
Record name Balsalazide disodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BALSALAZIDE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Impurity Profiling of Balsalazide

Synthetic Pathways and Methodologies

Balsalazide (B1667723) is a molecule characterized by an azo bond linking 5-aminosalicylic acid and 4-aminobenzoyl-beta-alanine. nih.gov The synthesis of balsalazide typically involves the formation of this azo linkage through a diazo coupling reaction between a diazotized intermediate derived from 4-aminobenzoyl-beta-alanine and 5-aminosalicylic acid. tandfonline.com

Diazo Coupling Reactions in Balsalazide Synthesis

Diazo coupling is a key step in the synthesis of balsalazide. This reaction involves the electrophilic attack of a diazonium salt on an activated aromatic ring, in this case, the salicylic (B10762653) acid moiety. tandfonline.com The diazonium salt is generated from the amine precursor, 4-aminobenzoyl-beta-alanine, through a process called diazotization, which typically involves treatment with nitrous acid in an acidic medium at low temperatures. newdrugapprovals.orgtandfonline.com The resulting diazonium salt then reacts with 5-aminosalicylic acid, leading to the formation of the azo bond and the balsalazide structure. newdrugapprovals.orgtandfonline.com The reaction is often carried out in an alkaline medium to activate the salicylic acid component towards electrophilic substitution. tandfonline.com

Alternative approaches to diazotization have been explored, including methods utilizing low concentrations of nitrogen dioxide, which can be recycled from other industrial processes. This approach has shown competitive yields and the ability to circumvent certain undesired side-reactions compared to traditional methods using sodium nitrite (B80452) and nitric acid. chemistryviews.orgnih.gov

Precursor Compounds and Intermediate Derivatization

The synthesis of balsalazide utilizes two key precursor compounds: 5-aminosalicylic acid and 4-aminobenzoyl-beta-alanine. nih.govtandfonline.com

5-aminosalicylic acid (5-ASA), also known as mesalamine, is a well-established anti-inflammatory agent. nih.govnewdrugapprovals.orgdrugbank.comtandfonline.comnih.gov Its synthesis can be achieved through various routes, including the reduction of nitrobenzoic acid derivatives or by direct amination of salicylic acid via diazonium coupling followed by reduction of the azo compound. google.comgoogle.comchemicalbook.com High purity 5-aminosalicylic acid is crucial for pharmaceutical applications, with strict limits on impurities such as salicylic acid, 3-aminosalicylic acid, and 4-aminophenol. google.com

The other key precursor, 4-aminobenzoyl-beta-alanine, serves as the carrier molecule in balsalazide. nih.govtandfonline.com This intermediate is typically synthesized through the reduction of 4-nitrobenzoyl-beta-alanine. newdrugapprovals.orgtandfonline.com 4-nitrobenzoyl-beta-alanine can be prepared by the condensation of 4-nitrobenzoyl chloride with beta-alanine (B559535). newdrugapprovals.orggoogle.com Hydrogenation using a catalyst like palladium on carbon (Pd/C) in a solvent such as ethanol (B145695) is a common method for reducing the nitro group to an amino group, yielding 4-aminobenzoyl-beta-alanine. newdrugapprovals.orgtandfonline.com

Intermediate derivatization plays a role in optimizing the synthesis. For instance, converting 4-aminobenzoyl-beta-alanine to a sulfonate salt before the diazotization step has been described as part of a process for preparing balsalazide and its salts. google.com This derivatization can impact the solubility and handling of the intermediate, potentially improving the safety and efficiency of the subsequent diazotization reaction. newdrugapprovals.orggoogle.com Microwave irradiation has also been explored in the synthesis of 4-nitrobenzoyl-beta-alanine to potentially shorten reaction times. newdrugapprovals.orggoogle.com

Characterization and Synthesis of Impurities and By-products

The presence of impurities in active pharmaceutical ingredients like balsalazide can affect their quality, safety, and efficacy. tandfonline.comveeprho.com Impurities in balsalazide can originate from the synthesis process, degradation, or improper storage. veeprho.com Regulatory guidelines, such as those from ICH, emphasize the need to identify and characterize impurities present above certain thresholds. tandfonline.com

Structural Elucidation of Process-Related Impurities

During the synthesis of balsalazide, several process-related impurities can form. These may include unreacted starting materials, intermediates, or by-products from the diazo coupling and other reactions. tandfonline.comveeprho.com Examples of impurities observed during the process development for balsalazide disodium (B8443419) include des-beta-alanine balsalazide, balsalazide beta-alanine, balsalazide 3-isomer, decarboxy balsalazide, bis-azo salicylic acid, biphenyl-azo salicylic acid, bis-azo diacid, and bis-azo triacid. tandfonline.comtandfonline.comresearchgate.net

Structural elucidation of these impurities is crucial for understanding their formation and controlling their levels. Techniques such as mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and elemental analysis are commonly used for this purpose. newdrugapprovals.orgtandfonline.comtandfonline.comkoreascience.kr For example, the structure of decarboxy balsalazide has been confirmed using ESI mass spectrometry, showing a characteristic mass difference compared to balsalazide. tandfonline.com Similarly, NMR data has been used to support the assigned structures of impurities like bis-azo salicylic acid. tandfonline.comtandfonline.com

Some impurities are carryover impurities, meaning they are present in the intermediates and are carried through to the final product. tandfonline.comtandfonline.com For instance, des-beta-alanine balsalazide can result from the presence of 4-nitrobenzoic acid in the 4-nitrobenzoyl-beta-alanine intermediate. tandfonline.comtandfonline.com Balsalazide beta-alanine can originate from N-(4-nitrobenzoyl)di-beta-alanine present in the same intermediate. tandfonline.com Other impurities, like bis-azo salicylic acid, can form from the coupling of the diazo intermediate with balsalazide itself during the synthesis. tandfonline.comtandfonline.com

Degradation products can also be considered impurities. Decarboxy balsalazide, for example, has been detected as a degradation product resulting from the decarboxylation of balsalazide. tandfonline.com

Synthetic Approaches for Impurity Standards

To accurately identify and quantify impurities in balsalazide, reference standards of these impurities are required. veeprho.compharmaffiliates.comsynzeal.com The synthesis of these impurity standards is an important aspect of impurity profiling. tandfonline.comtandfonline.com

Synthetic approaches for impurity standards often mimic the proposed formation pathways of the impurities during the balsalazide synthesis or its degradation. tandfonline.comtandfonline.com For example, des-beta-alanine balsalazide can be synthesized starting from 4-nitrobenzoic acid, following a sequence of reactions that reflects its potential formation during the main process. tandfonline.comtandfonline.com Decarboxy balsalazide can be prepared by reacting diazotized N-(4-aminobenzoyl)-beta-alanine with 4-hydroxybenzoic acid. tandfonline.com The synthesis of bis-azo salicylic acid involves the coupling of the diazotized N-(4-aminobenzoyl)-beta-alanine intermediate with balsalazide itself. tandfonline.comtandfonline.com

The synthesis and characterization of these impurity standards, including their spectral data (NMR, MS, etc.), are essential for their use in analytical methods like HPLC for the routine quality control of balsalazide API. tandfonline.comkoreascience.kr Companies specializing in pharmaceutical reference standards provide characterized impurities for quality control and regulatory compliance. veeprho.compharmaffiliates.comsynzeal.compharmaceresearch.com

Preclinical Pharmacodynamics and Mechanism of Action

Enzymatic Activation and Prodrug Biotransformation in the Gastrointestinal Tract

Balsalazide (B1667723) is structured as 5-ASA linked to an inert carrier molecule, 4-aminobenzoyl-β-alanine, via an azo bond. drugbank.commims.comfda.govnih.gov This azo bond is stable in the upper gastrointestinal tract, ensuring that the prodrug reaches the colon largely intact. nih.govnih.gov

Role of Bacterial Azoreductases in Colon-Specific Cleavage

Upon reaching the colon, balsalazide undergoes cleavage of its azo bond. drugbank.commims.comfda.govnih.govnih.gov This process is catalyzed by azoreductase enzymes produced by the anaerobic bacteria abundant in the colonic microbiota. fda.govnih.govnih.govscienceopen.com The reductive environment created by these bacteria facilitates the breaking of the azo link, releasing 5-ASA and the carrier molecule. nih.govnih.gov This bacterial azoreduction is the primary mechanism responsible for the colon-specific delivery of the active moiety. fda.govnih.govnih.gov Studies have shown that almost complete colonic diazo-reduction occurs after oral administration of balsalazide, with minimal intact drug being excreted. nih.gov

Identification and Characterization of Primary and Secondary Metabolites (e.g., 5-aminosalicylic acid, 4-aminobenzoyl-β-alanine, N-acetylated forms)

The primary products of the bacterial azoreduction of balsalazide are equimolar quantities of 5-aminosalicylic acid (5-ASA) and 4-aminobenzoyl-β-alanine (4-ABA). drugbank.commims.comfda.govnih.govfda.govmedicaldialogues.intorrentpharma.com 5-ASA is the therapeutically active component, while 4-ABA is considered an inert carrier molecule. drugbank.commims.comfda.gov

Following their release, both 5-ASA and 4-ABA undergo further metabolism, primarily N-acetylation. drugbank.commims.comfda.govmedicaldialogues.intorrentpharma.com This acetylation occurs in the intestinal mucosa and the liver. fda.govfass.se The N-acetylated metabolites identified include N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) and N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA). drugbank.commims.comfda.govmedicaldialogues.intorrentpharma.com These metabolites have been detected in plasma, urine, and feces. drugbank.commedicaldialogues.intorrentpharma.com

Data on the systemic recovery of these metabolites highlight the targeted delivery. For instance, following a single dose of 2.25 g of balsalazide in healthy subjects, mean urinary recovery was low for intact balsalazide (0.20%) and 5-ASA (0.22%), but significantly higher for N-Ac-5-ASA (10.2%). drugbank.com Approximately 25% of the released 5-ASA appears systemically, predominantly as N-acetylated metabolite. fass.semedicines.org.uk The systemic uptake of 4-ABA is considerably lower than that of 5-ASA, and it is also largely N-acetylated during first-pass metabolism. fass.se Urinary recovery of N-acetylated metabolites (NASA and NABA) is high. fass.se

Table 1: Metabolites of Balsalazide

MetaboliteActivityFormation PathwayDetection Sites
BalsalazideProdrug (inactive)Administered formPlasma, Urine, Feces
5-aminosalicylic acid (5-ASA)ActiveBacterial azoreduction of balsalazide in colonPlasma, Urine, Feces
4-aminobenzoyl-β-alanine (4-ABA)Inert carrier moietyBacterial azoreduction of balsalazide in colonPlasma, Urine, Feces
N-acetyl-5-aminosalicylic acidGenerally inactiveN-acetylation of 5-ASA in mucosa and liverPlasma, Urine, Feces
N-acetyl-4-aminobenzoyl-β-alanineGenerally inactiveN-acetylation of 4-ABA in mucosa and liverPlasma, Urine, Feces

Molecular and Cellular Targets of the Active Moiety (5-Aminosalicylic Acid)

The anti-inflammatory effects of balsalazide are mediated by 5-ASA acting locally on the colonic mucosa. drugbank.commims.comfda.govmedicines.org.uknps.org.aufresenius-kabi.com While the precise mechanism of action of 5-ASA is not fully understood, it is believed to involve modulation of various inflammatory pathways. drugbank.commims.commedicaldialogues.inmedicines.org.ukdroracle.aimdpi.comrupress.org

Modulation of Arachidonic Acid Metabolite Pathways

One of the proposed mechanisms by which 5-ASA exerts its anti-inflammatory effects is by interfering with the metabolism of arachidonic acid. drugbank.commims.commedicaldialogues.indroracle.ainih.govwjgnet.comresearchgate.net Arachidonic acid is a fatty acid that serves as a precursor for various inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. drugbank.commims.commedicaldialogues.indroracle.aiwjgnet.comresearchgate.netmdpi.com The production of these metabolites is increased in patients with inflammatory bowel disease. drugbank.commedicaldialogues.in

Cyclooxygenase Pathway Inhibition

5-ASA is thought to diminish inflammation by blocking the production of arachidonic acid metabolites in the colon, potentially through the inhibition of cyclooxygenase enzymes. drugbank.commims.commedicaldialogues.indroracle.ai Specifically, 5-ASA has been shown to downregulate inducible cyclooxygenase-2 (COX-2) expression and reduce prostaglandin (B15479496) E2 (PGE2) synthesis in inflammatory cells and intestine cells. nih.govnih.gov While 5-ASA is considered a weak inhibitor of cyclooxygenase, its effects on COX-2 have been demonstrated at both the RNA and protein levels. nih.govannalsgastro.gr However, some studies suggest that the anti-proliferative effect of 5-ASA may not be solely dependent on COX-2/PGE2 inhibition, indicating potential COX-independent mechanisms. nih.govannalsgastro.gr

Lipoxygenase Pathway Inhibition

In addition to effects on the COX pathway, 5-ASA is also believed to inhibit enzymes in the lipoxygenase pathway. drugbank.commims.commedicaldialogues.indroracle.aimdpi.comnih.govwjgnet.comresearchgate.net This inhibition can lead to a reduction in the formation of leukotrienes and hydroxyeicosatetraenoic acids, which are potent mediators of inflammation and have chemotactic properties. drugbank.commedicaldialogues.indroracle.aimdpi.comtandfonline.com Studies, including those using in vitro models like soybean lipoxygenase, have supported the concept that 5-ASA can inhibit lipoxygenase activity. nih.govdrugbank.comcapes.gov.br Some research suggests that the inhibition of leukotriene synthesis may be a key anti-inflammatory action of aminosalicylates. tandfonline.com However, the extent of lipoxygenase inhibition by 5-ASA compared to other aminosalicylates like sulfasalazine (B1682708) and olsalazine (B1677275) can vary depending on the specific lipoxygenase products and cell types studied. tandfonline.com

Table 2: Proposed Mechanisms of 5-ASA Action on Arachidonic Acid Metabolism

PathwayTarget EnzymesEffect of 5-ASAInflammatory Mediators Affected
CyclooxygenaseCyclooxygenase (COX-1, COX-2)Inhibition of enzyme activity, downregulation of COX-2 expression nih.govnih.govProstaglandins (e.g., PGE2) nih.govnih.gov
LipoxygenaseLipoxygenase (LOX)Inhibition of enzyme activity drugbank.commims.commedicaldialogues.indroracle.aimdpi.comnih.govwjgnet.comresearchgate.netnih.govdrugbank.comcapes.gov.brLeukotrienes, Hydroxyeicosatetraenoic acids drugbank.commedicaldialogues.indroracle.aimdpi.comtandfonline.com
Impact on Prostanoid and Leukotriene Synthesis

Mucosal production of arachidonic acid metabolites, including prostanoids (via cyclooxygenase pathways) and leukotrienes and hydroxyeicosatetraenoic acids (via lipoxygenase pathways), is elevated in individuals with chronic inflammatory bowel disease. drugbank.comboehringer-ingelheim.compediatriconcall.com It is hypothesized that 5-ASA diminishes inflammation by inhibiting the production of these arachidonic acid metabolites in the colon. drugbank.comboehringer-ingelheim.compediatriconcall.com Studies suggest that 5-ASA can block the cyclooxygenase and lipoxygenase pathways. drugbank.compatsnap.com Specifically, 5-ASA has been shown to inhibit the synthesis of leukotriene B4 (LTB4) and sulphidopeptide leukotrienes. scienceopen.com While some studies indicate 5-ASA inhibits cyclooxygenase activity, particularly COX-2 expression, others suggest mechanisms independent of COX inhibition may also be involved. nih.goviiarjournals.org Additionally, 5-ASA has been reported to suppress COX-2 expression and induce the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that inactivates prostaglandins, in colorectal cancer cells and murine models. iiarjournals.org

Nuclear Factor-κB (NF-κB) Signaling Pathway Modulation

NF-κB is a protein complex that regulates the transcription of genes involved in inflammation and immune responses. patsnap.comdovepress.com Activation of NF-κB is increased in inflammatory bowel disease and leads to the expression of various inflammatory genes. patsnap.com 5-ASA has been shown to interfere with the NF-κB signaling pathway. nih.govpatsnap.comnih.govnih.gov This modulation can occur through reducing the translocation and activation of NF-κB p65 and increasing the expression of the nuclear factor-κB inhibitor (IκB). nih.govnih.gov By inhibiting NF-κB, 5-ASA reduces the expression of pro-inflammatory mediators. patsnap.comresearchgate.net

Anti-oxidative Stress Mechanisms

The inflammatory process often generates significant amounts of reactive oxygen species (ROS), leading to oxidative stress. mdpi.com Numerous data indicate that 5-ASA acts as an oxygen-free-radical scavenger. mdpi.comresearchgate.netnih.govuchile.cl Oxidized 5-ASA can be regenerated by endogenous compounds such as cysteine, glutathione, and ascorbic acid, which helps preserve the drug's activity in tissues undergoing oxidative stress. mdpi.comuchile.cl This antioxidant property is suggested to be a significant mechanism for 5-ASA's therapeutic effects. mdpi.comuc.pt 5-ASA's antioxidant properties may also contribute to its chemopreventive effects. mdpi.com

Other Proposed Anti-inflammatory Cellular Pathways

Beyond the well-established mechanisms, other pathways have been proposed to contribute to 5-ASA's anti-inflammatory effects. These include effects on mucosal electrolyte transport and alterations in the gut microflora. fishersci.se Studies have shown that 5-ASA can reverse water and chloride secretion and increase sodium secretion in experimentally induced colitis models. hres.ca Furthermore, 5-ASA has been observed to modulate the gut microbiota composition. nih.govoaepublish.comfrontiersin.org In mouse models of colitis, 5-ASA treatment reshaped the disordered gut microbiota, promoting beneficial bacteria and reducing pro-inflammatory bacteria. nih.gov This modulation of the gut microbiota may contribute to the amelioration of colitis symptoms. nih.govfrontiersin.org

Chemopreventive Mechanisms in Colonic Carcinogenesis Models

Epidemiological studies suggest that 5-ASA may reduce the risk of colorectal cancer (CRC), particularly in patients with inflammatory bowel disease. nih.govmdpi.comoup.comnih.gov Preclinical studies have explored the potential chemopreventive mechanisms of 5-ASA in colorectal carcinogenesis models. mdpi.comnih.govkarger.com

Inhibition of Cellular Proliferation

5-ASA has demonstrated the ability to inhibit the proliferation of colorectal cancer cell lines in vitro. nih.govmdpi.comuniversiteitleiden.nlresearchgate.net This effect is often concentration and time-dependent. universiteitleiden.nl Studies have shown that 5-ASA can interfere with cell cycle progression, leading to accumulation of cells in specific phases, such as the S phase or G2/M phase. nih.govuniversiteitleiden.nlresearchgate.net This cell cycle arrest is considered a potential mechanism for its antiproliferative effects. nih.govuniversiteitleiden.nlresearchgate.net Data from in vitro studies using various colorectal cancer cell lines (e.g., HT-29, HCT116, LoVo, Caco2) support the antiproliferative activity of 5-ASA. nih.govuniversiteitleiden.nl

Cell Line5-ASA Concentration (mM)Effect on ProliferationSource
HT-290-20Concentration-dependent reduction nih.gov
HCT1160-20Concentration-dependent reduction nih.gov
LoVo0-20Concentration-dependent reduction nih.gov
HT29≥ 20Significant reduction (at 72 hours) universiteitleiden.nl
Caco2IC50 ~30 mM (at 48 hours)Inhibition universiteitleiden.nl
HCT116IC50 ~27 mM (at 72 hours)Inhibition universiteitleiden.nl

Induction of Apoptosis (e.g., mitochondrial pathway)

Induction of apoptosis, or programmed cell death, is another key mechanism by which chemopreventive agents can inhibit cancer development. fresenius-kabi.comguidetopharmacology.org 5-ASA has been shown to induce apoptosis in colorectal cancer cells. fresenius-kabi.comnih.govmdpi.comresearchgate.netguidetopharmacology.orgoup.com This induction can be caspase-dependent. mdpi.comoup.com While the precise pathways involved in 5-ASA induced apoptosis are still under investigation, some studies suggest involvement of the mitochondrial pathway. fresenius-kabi.comguidetopharmacology.orguniversiteitleiden.nl Prolonged cell cycle arrest induced by 5-ASA has been linked to the induction of apoptosis and mitotic catastrophe in colorectal cancer cells. researchgate.net Animal models have also shown that 5-ASA can increase the rate of tumor apoptosis. nih.gov

Table summarizing key preclinical findings:

MechanismObserved EffectsRelevant Section
Inhibition of Prostanoid SynthesisBlocking of cyclooxygenase pathway, reduction of prostaglandin production. drugbank.comboehringer-ingelheim.compediatriconcall.com3.2.1.3
Inhibition of Leukotriene SynthesisBlocking of lipoxygenase pathway, reduction of leukotriene production. drugbank.comboehringer-ingelheim.compediatriconcall.comscienceopen.com3.2.1.3
NF-κB Signaling Pathway ModulationReduced NF-κB activation, increased IκB expression, decreased inflammatory gene expression. nih.govpatsnap.comnih.govresearchgate.net3.2.2
Anti-oxidative Stress MechanismsScavenging of reactive oxygen species, protection and regeneration by endogenous antioxidants. mdpi.comresearchgate.netnih.govuchile.cl3.2.3
Mucosal Electrolyte Transport AlterationReversal of water/chloride secretion, increased sodium secretion in colitis models. hres.ca3.2.4
Gut Microflora AlterationReshaping of disordered gut microbiota, promotion of beneficial bacteria, reduction of pro-inflammatory bacteria. nih.govfrontiersin.org3.2.4
Inhibition of Cellular ProliferationCell cycle arrest (S phase, G2/M), reduced growth of CRC cell lines. nih.govuniversiteitleiden.nlresearchgate.net3.3.1
Induction of ApoptosisCaspase-dependent cell death, potential involvement of mitochondrial pathway, increased tumor apoptosis in vivo. fresenius-kabi.comnih.govmdpi.comnih.govresearchgate.netguidetopharmacology.orgoup.com3.3.2

Preclinical Pharmacokinetics and in Vitro Biotransformation Studies

Prodrug Stability and Release Kinetics in Gastrointestinal Environments

Balsalazide (B1667723) is formulated to remain intact during transit through the upper gastrointestinal (GI) tract, thereby minimizing systemic absorption of the prodrug and premature release of 5-ASA in the stomach and small intestine. apotex.comfda.govdrugbank.commdpi.com This characteristic ensures that the majority of the drug reaches the colon for targeted delivery. apotex.comfda.gov

pH-Dependent Dissolution and Transit Considerations

The design of balsalazide formulations contributes to its stability in the varying pH environments of the GI tract. Balsalazide capsules contain granules that are insoluble in acidic conditions, a feature intended to prevent dissolution and drug release in the stomach. apotex.comfda.gov In vitro studies simulating GI conditions have demonstrated the stability of balsalazide in environments mimicking the stomach and duodenum. One such study showed excellent stability under these conditions and maintained approximately 60% of the payload intact in a simulated small intestine environment. researchgate.net Upon reaching the higher pH environment of the colon, sustained release of the active moiety is observed. The same in vitro study reported a sustained release of over 90% of the payload over 38 hours at colonic pH. researchgate.net Gastrointestinal transit time can influence the extent of prodrug metabolism. Studies with other azo-bonded prodrugs like olsalazine (B1677275) and sulfasalazine (B1682708) have shown that accelerated transit time leads to increased recovery of the unsplit prodrug in feces, suggesting a similar impact on balsalazide and the duration of contact with colonic bacteria is crucial for complete cleavage. nih.gov

Influence of Gastrointestinal Microbiota on Prodrug Cleavage Rate

The key to balsalazide's targeted delivery is the enzymatic cleavage of its azo bond by bacterial azoreductases, enzymes predominantly found in the anaerobic environment of the colon. fresenius-kabi.comapotex.comfda.govnih.govdrugbank.comnih.govdrugs.comresearchgate.netmdpi.comnih.govmdpi.comnih.govresearchgate.net Colonic bacteria are uniquely capable of performing this azo reduction, releasing equimolar quantities of 5-ASA and 4-ABA. fda.govnih.govnih.gov

In vitro studies utilizing human fecal slurries have confirmed the degradation of balsalazide by colonic bacteria. nih.govresearchgate.net The rate of this bacterial cleavage can exhibit inter-individual variability, likely due to differences in the composition and metabolic activity of the gut microbiota among individuals. nih.govnih.gov A comparative in vitro study using pooled fecal slurry assessed the degradation rates of different azo-bonded prodrugs. Balsalazide demonstrated a degradation half-life of 80.9 minutes in this model. This rate was slower than that of sulfasalazine (32.8 minutes) but faster than that of olsalazine (145.1 minutes). nih.govresearchgate.net These findings suggest that while the azo bond is the target of bacterial enzymes, the broader chemical structure of the prodrug molecule also influences the rate at which microbial azoreductases cleave the bond. nih.govresearchgate.net

The reliance on gut microbiota for activation implies that factors altering the bacterial flora, such as concomitant administration of oral antibiotics, could theoretically interfere with the conversion of balsalazide to mesalamine, potentially impacting its efficacy. fda.govdrugs.comfda.gov

In Vitro Degradation Half-Lives in Pooled Fecal Slurry

ProdrugHalf-Life (minutes)
Sulfasalazine32.8
Balsalazide80.9
Olsalazine145.1

Data derived from in vitro studies using pooled human fecal slurry. nih.govresearchgate.net

Systemic Exposure and Distribution of Prodrug and Metabolites in Non-Clinical Models

Following oral administration, the systemic absorption of intact balsalazide in healthy individuals is reported to be very low and variable. fda.govdrugbank.comdrugs.com The prodrug is poorly absorbed in the stomach and small intestine, facilitating its delivery to the colon. mdpi.commdpi.com

Absorption Characteristics in Animal Models

Preclinical studies in animal models, such as rats and dogs, have been conducted to assess the pharmacokinetic profile of balsalazide and its metabolites. Studies in rats and dogs using high doses of balsalazide did not demonstrate nephrotoxic effects. fda.govboehringer-ingelheim.com Investigations in dogs have also evaluated the pharmacokinetic parameters of balsalazide and its metabolites following oral administration. fda.gov These studies contribute to understanding the absorption characteristics and metabolic fate of the compound in non-clinical systems.

Protein Binding Studies

Protein binding is an important factor influencing the distribution and clearance of a drug. In studies evaluating the protein binding of balsalazide in human plasma, the prodrug demonstrated high binding, reported as ≥99%. fresenius-kabi.comapotex.comdrugbank.comdrugs.comfda.govboehringer-ingelheim.commedicines.org.uk This high level of binding was found to be non-concentration-dependent over the range of concentrations studied in human plasma. fda.gov The metabolites of balsalazide, 5-ASA and N-Ac-5-ASA, also exhibit plasma protein binding, although to a lesser extent than the parent prodrug, with reported binding of 43% and 78%, respectively. fda.gov

Plasma Protein Binding in Human Plasma

CompoundProtein Binding (%)
Balsalazide≥99
Mesalamine (5-ASA)43
N-Ac-5-ASA78

Data derived from studies in human plasma. fresenius-kabi.comapotex.comdrugbank.comdrugs.comfda.govboehringer-ingelheim.commedicines.org.uk

In Vitro Drug-Drug Interaction Potential

In vitro studies have been conducted to assess the potential for balsalazide and its metabolites to interact with the cytochrome P450 (CYP) enzyme system, which is involved in the metabolism of many drugs. Studies using human liver microsomes have shown that balsalazide, 5-ASA, N-Ac-5-ASA, 4-ABA, and N-Ac-4-ABA did not inhibit the activity of major CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. apotex.comfda.govboehringer-ingelheim.comrxlist.com Based on these in vitro findings, balsalazide and its metabolites are not expected to inhibit the metabolism of other drugs that are substrates for these CYP enzymes. apotex.comboehringer-ingelheim.comrxlist.com

However, it is theoretically possible that co-administered oral antibiotics could interfere with the bacterial cleavage of balsalazide in the colon by altering the gut flora composition. fda.govdrugs.comfda.gov Furthermore, in vitro studies have indicated that 5-aminosalicylates, including balsalazide, can inhibit the enzyme thiopurine methyltransferase (TPMT). pdr.net TPMT is involved in the metabolism of thiopurine drugs such as azathioprine (B366305) and mercaptopurine. Inhibition of TPMT by balsalazide could potentially lead to increased systemic exposure and a higher risk of myelosuppression when these drugs are co-administered. pdr.net

Cytochrome P450 Enzyme System Evaluation (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5)

In vitro studies using human liver microsomes have investigated the potential for balsalazide and its metabolites to interact with major cytochrome P450 (CYP) enzymes. These enzymes play a significant role in the metabolism of many drugs. The evaluated CYP isoforms include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. boehringer-ingelheim.comfda.govwikidoc.org

Research findings indicate that balsalazide and its primary metabolites, including 5-aminosalicylic acid (5-ASA), N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), 4-aminobenzoyl-β-alanine (4-ABA), and N-acetyl-4-aminobenzoyl-β-alanine (N-Ac-4-ABA), did not demonstrate inhibition of these major CYP enzymes. boehringer-ingelheim.comfda.govwikidoc.org This suggests that balsalazide and its metabolites are not expected to inhibit the metabolism of other drugs that are substrates for these specific CYP isoforms. boehringer-ingelheim.comfda.gov

A summary of the in vitro findings regarding CYP enzyme inhibition is presented in the table below:

CompoundCYP1A2 InhibitionCYP2C9 InhibitionCYP2C19 InhibitionCYP2D6 InhibitionCYP3A4/5 Inhibition
BalsalazideNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition
5-Aminosalicylic AcidNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition
N-Acetyl-5-aminosalicylic AcidNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition
4-Aminobenzoyl-β-alanineNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition
N-Acetyl-4-aminobenzoyl-β-alanineNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition

*Data based on in vitro studies using human liver microsomes. boehringer-ingelheim.comfda.govwikidoc.org

Influence on Renal Tubular Clearance Mechanisms

The elimination of balsalazide and its metabolites involves renal excretion, particularly for the N-acetylated metabolites. fresenius-kabi.comboehringer-ingelheim.com While intact balsalazide is poorly absorbed systemically, its metabolites, such as 5-ASA and N-Ac-5-ASA, are absorbed to some extent and undergo renal elimination. nih.govfda.gov

Studies have shown that the acetylated metabolites of balsalazide are actively secreted in the renal tubule to a significant degree. fresenius-kabi.com This active secretion mechanism in the kidneys is important for their elimination from the body. fresenius-kabi.com

The potential for balsalazide or its metabolites to influence renal tubular clearance mechanisms of other co-administered drugs has been considered. Due to the active secretion of metabolites like N-acetyl-5-aminosalicylic acid in the renal tubules, there is a theoretical potential for competition with other drugs eliminated via the same route. fresenius-kabi.com This could potentially lead to increased plasma levels of co-prescribed drugs that are also actively secreted by the renal tubules. fresenius-kabi.com For example, balsalazide may increase the level or effect of drugs like chlorpropamide, mycophenolate, pivmecillinam, and probenecid (B1678239) by competing for acidic (anionic) drug competition for renal tubular clearance. medscape.commedscape.com Similarly, other drugs such as aspirin, diclofenac, and diflunisal (B1670566) may increase the level or effect of balsalazide through the same mechanism. medscape.com

Urinary recovery studies in healthy subjects following administration of balsalazide have quantified the excretion of the parent compound and its metabolites. Following a single dose, a small percentage of intact balsalazide is recovered in urine, while a larger proportion of the dose is recovered as metabolites, primarily N-acetyl-5-aminosalicylic acid. nih.govfda.govboehringer-ingelheim.com For instance, in one study, the mean urinary recovery of balsalazide, 5-ASA, and N-Ac-5-ASA was approximately 0.2%, 0.22%, and 10.2%, respectively, after a single 2.25 g dose in healthy subjects. nih.govboehringer-ingelheim.com At steady state, the combined percentage of dose excreted in urine for balsalazide and its metabolites over a 12-hour period has been reported to be around 23%. fda.govfda.gov

The following table summarizes typical urinary recovery percentages based on studies in healthy subjects:

CompoundMean Urinary Recovery (% of dose)
Balsalazide<1% nih.govfda.govboehringer-ingelheim.com
5-Aminosalicylic Acid<1% nih.govfda.govboehringer-ingelheim.com
N-Acetyl-5-aminosalicylic Acid~10-25% nih.govfda.govboehringer-ingelheim.comfda.govfda.gov
4-Aminobenzoyl-β-alanineNot readily detected in urine boehringer-ingelheim.comsalix.com
N-Acetyl-4-aminobenzoyl-β-alanine~1.8% fda.govfda.gov

*Note: Values are approximate and can vary depending on the study design and dosage.

Advanced Drug Delivery Systems and Formulation Design

Strategies for Enhanced Colon-Specific Targeting

Achieving targeted delivery of balsalazide (B1667723) to the colon relies on exploiting the unique physiological conditions of this region, such as the lower pH compared to the distal small intestine, the longer transit time, and the high concentration of anaerobic bacteria possessing specific enzymatic activities nih.govnih.govucl.ac.uk. Various strategies have been developed to leverage these conditions for enhanced colon-specific targeting.

Azoreductase-Responsive Prodrug Approaches

Balsalazide disodium (B8443419) itself exemplifies an azoreductase-responsive prodrug approach for colon targeting. It is designed to be delivered intact to the colon, where it is specifically cleaved by bacterial azoreductase enzymes present in the anaerobic environment of the colonic microflora drugs.comfda.govfda.govfda.govdrugbank.comnih.govnih.govuobaghdad.edu.iq. This enzymatic cleavage breaks the azo bond linking the active component, mesalamine, to an inert carrier molecule, 4-aminobenzoyl-β-alanine drugs.comfda.govfda.govfda.govdrugbank.com. The release of mesalamine in the colon allows for high local drug concentrations at the site of inflammation, minimizing systemic exposure and potential side effects associated with absorption in the upper GIT nih.govijpdr.com. This mechanism is a cornerstone of the design of balsalazide formulations. drugs.comfda.govfda.gov.

pH-Dependent Polymer-Based Systems

pH-dependent polymer-based systems are another key strategy employed for colon targeting. These systems utilize polymers that remain insoluble and intact in the acidic environment of the stomach and the near-neutral pH of the small intestine but dissolve or swell significantly as the pH increases in the terminal ileum and colon wisdomlib.orgucl.ac.ukwisdomlib.orgcontractpharma.commdpi.comscispace.com. The pH in the colon is generally considered to be in the range of 6.5 to 7.5, although there can be variations frontiersin.org. Enteric coating polymers such as Eudragit L100 and Eudragit S100 are commonly used in these formulations wisdomlib.orgwisdomlib.org. Eudragit S100, for instance, dissolves at pH values above 7, making it suitable for targeting the lower small intestine and colon mdpi.comnih.gov. By coating tablets or capsules containing balsalazide disodium with these pH-sensitive polymers, premature drug release in the upper GIT is prevented, ensuring that the drug is delivered to the colon for localized action wisdomlib.orgwisdomlib.orgcontractpharma.comscispace.com. While effective, the variability in gastrointestinal pH among individuals can sometimes lead to inconsistent targeting with solely pH-dependent systems ucl.ac.ukcontractpharma.com. Some approaches combine pH-dependent coatings with other mechanisms, such as time-controlled release or microbial triggers, to improve targeting specificity nih.govcontractpharma.commdpi.com.

Novel Delivery Vehicle Development

Beyond traditional tablet and capsule formulations utilizing pH-sensitive coatings or prodrug design, novel delivery vehicles are being explored to further enhance the colon-specific delivery and therapeutic efficacy of balsalazide or its active metabolite, mesalamine. These advanced systems aim to improve drug solubility, stability, targeting, and release profiles within the complex colonic environment.

Nanoparticle and Nanosponge Formulations

Nanoparticle and nanosponge formulations represent promising novel approaches for colon-targeted drug delivery. Nanosponges, for example, are microscopic particles with nanometer-wide cavities capable of encapsulating a variety of substances ijpdr.com. They can be formulated to carry drugs like balsalazide and are being investigated for sustained release targeted to the colon using pH-dependent polymers ijpdr.com. Research has explored the development of balsalazide-loaded nanosponges using techniques like the quasi-emulsion solvent diffusion method, incorporating polymers such as Eudragit S-100 ijpdr.com. Evaluation of these nanosponge formulations includes assessing parameters like particle size, encapsulation efficiency, surface charge, and in vitro drug release behavior ijpdr.comjournaljpri.com. For an optimized nanosponge formulation (F3) of balsalazide, a maximum encapsulation efficiency of 89.78 ± 0.45% and an average particle size of 52.74 ± 1.05 nm were reported. ijpdr.com. The surface charge was found to be -20.2. ijpdr.com. In vitro drug release studies showed a good release profile over 12 hours, following zero-order kinetics. ijpdr.com. Nanoparticles can also be encapsulated within enteric polymer-coated capsules to protect them from the upper GIT and facilitate targeted delivery to the colon. acs.org.

Table 1: Characteristics of an Optimized Balsalazide Nanosponge Formulation (F3)

ParameterValue
Encapsulation Efficiency89.78 ± 0.45%
Average Particle Size52.74 ± 1.05 nm
Surface Charge-20.2
In vitro Release KineticsZero Order
Release Duration (in vitro)Up to 12 hours

Hydrogel Systems

Hydrogel systems are also being explored for colon-targeted drug delivery. Hydrogels are three-dimensional polymeric networks that can swell in the presence of water and can be designed to encapsulate drugs frontiersin.org. By incorporating components sensitive to the colonic environment, such as azo groups cleavable by bacterial azoreductases or pH-sensitive polymers, hydrogels can achieve targeted drug release in the colon frontiersin.orgnih.gov. pH-sensitive hydrogel microspheres have been investigated as drug carriers for colon delivery frontiersin.orgnih.gov. While specific data on balsalazide-loaded hydrogels was not extensively detailed in the search results, studies on mesalamine-loaded hydrogel beads have demonstrated sustained release properties under simulated gastrointestinal conditions and improved therapeutic effects in colitis models compared to free drug, highlighting the potential of this delivery platform for aminosalicylates targeting the colon frontiersin.org.

In Vitro and Ex Vivo Release and Permeation Studies

In vitro and ex vivo studies are critical for evaluating the performance of advanced drug delivery systems designed for colon targeting, including those for balsalazide. These studies provide insights into drug release profiles, permeation across biological barriers, and interactions with the colonic environment before proceeding to in vivo evaluations.

In vitro dissolution studies are commonly performed to assess the drug release characteristics of formulations in simulated physiological conditions mimicking the different regions of the GIT, including varying pH levels and the presence of enzymes nih.govijpdr.comwisdomlib.orgjournaljpri.comnih.govglobalresearchonline.netresearchgate.net. These studies help determine if the formulation successfully prevents premature drug release in the stomach and small intestine and releases the drug in the colonic environment as intended wisdomlib.orgnih.govwisdomlib.orgglobalresearchonline.netresearchgate.net. Data from in vitro release studies, such as the percentage of drug released over time at different pH values, are crucial for optimizing formulation design ijpdr.comwisdomlib.orgnih.gov.

Ex vivo permeation studies utilize excised animal or human colon tissue to evaluate the ability of the drug to permeate across the colonic epithelium nih.govglobalresearchonline.netresearchgate.netunica.itmdpi.com. These studies can provide valuable information about the rate and extent of drug absorption from the formulation at the target site globalresearchonline.netresearchgate.net. Techniques such as Franz diffusion cells or Transwell assays are employed for these studies researchgate.netmdpi.com. Additionally, in vitro cell culture models using cell lines like Caco-2 or HT-29, which mimic the intestinal epithelial barrier, are used to study drug transport, absorption, and cellular interactions of the delivery systems researchgate.netmdpi.com. Microbiological studies can also be conducted in vitro to assess the impact of colonic microflora on the formulation's integrity or drug metabolism researchgate.net. Stability studies are also performed in vitro to evaluate the physical and chemical stability of the formulations over time under various storage conditions. globalresearchonline.netresearchgate.net.

Table 2: Types of In Vitro and Ex Vivo Studies for Colon Delivery Systems

Study TypePurposeMethods/Models Used
In vitro DissolutionEvaluate drug release profile in simulated GI conditions.Dissolution apparatus (e.g., basket method), Buffered solutions at various pH. wisdomlib.orgnih.govwisdomlib.orgglobalresearchonline.netresearchgate.net
Ex vivo PermeationAssess drug permeation across excised colon tissue.Franz diffusion cells, Excised animal or human colon tissue. nih.govglobalresearchonline.netresearchgate.netunica.itmdpi.com
In vitro PermeationEvaluate drug transport across cell monolayers.Transwell assays, Caco-2 or HT-29 cell cultures. researchgate.netmdpi.com
In vitro MicrobiologicalAssess interaction with colonic microflora, enzymatic activity, metabolism.Incubation with colonic microbial strains or fecal samples. researchgate.net
In vitro StabilityEvaluate physical and chemical stability over time.Storage under various temperature, humidity, or light conditions. globalresearchonline.netresearchgate.net

Analytical Methodologies for Quantitative and Qualitative Analysis

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are extensively used for the separation and quantification of balsalazide (B1667723) and its metabolites due to their effectiveness in resolving components within complex samples. pharmascholars.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely applied technique for the estimation of balsalazide in both bulk drug material and finished pharmaceutical dosage forms. pharmascholars.comijrpc.compharmascholars.comrjptonline.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) methods are particularly common for this purpose. pharmascholars.comijrpc.compharmascholars.comrjptonline.orgresearchgate.net

Multiple RP-HPLC methods have been established and validated for the analysis of balsalazide. One such method utilized an Inertsil ODS 3V C18 column (250x4.6 ID) with a mobile phase consisting of a mixture of KH2PO4, acetonitrile, and methanol (B129727) in a ratio of 50:30:20 (v/v/v %), adjusted to pH 4.5. pharmascholars.compharmascholars.com Detection was carried out at a wavelength of 304 nm, with balsalazide exhibiting a retention time of 2.487 minutes. pharmascholars.compharmascholars.com This method demonstrated linearity over a concentration range of 90-210 µg/mL. pharmascholars.compharmascholars.com Another RP-HPLC method for balsalazide estimation employed a C18 column (250 x 4 mm i.d., 5 µm particle size) and a mobile phase comprising water and acetonitrile, delivered at a flow rate of 0.8 mL/min. ijrpc.com Detection in this instance was performed at 368 nm, yielding a retention time of approximately 3.685 minutes for balsalazide. ijrpc.com A separate validated RP-HPLC method for balsalazide in bulk and capsule forms used a Phenomenax Luna C18 column (150×4.6mm; 5µm) under isocratic elution conditions with a flow rate of 0.7 mL/min. rjptonline.orgresearchgate.net The mobile phase was a mixture of acetonitrile, methanol, and triethylamine (B128534) buffer (40:30:30% v/v), and detection was at 254 nm. rjptonline.orgresearchgate.net Nifedipine served as an internal standard, with retention times of 3.42 minutes for balsalazide and 5.07 minutes for the internal standard. rjptonline.orgresearchgate.net This method was linear in the concentration range of 10-50 µg/mL. rjptonline.orgresearchgate.net

HPLC techniques are also adaptable for the simultaneous determination of balsalazide alongside other compounds, such as folic acid, in combined formulations. nih.gov A method for the simultaneous analysis of 5-aminosalicylates, including balsalazide, and folic acid was developed using an XBridge Phenyl column (150 × 4.6 mm, 3.5 µm). nih.gov The mobile phase consisted of ultrapure water and methanol, both acidified with 0.2% (v/v) formic acid. nih.gov This method achieved separation of all components within 16 minutes with good resolution. nih.gov

Method validation, assessing parameters such as accuracy, precision, linearity, range, robustness, and ruggedness, is routinely performed for developed HPLC methods to ensure their reliability for quantitative analysis. pharmascholars.compharmascholars.comrjptonline.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive technique employed for the quantitative analysis of balsalazide in biological fluids, including human plasma, saliva, and gingival crevicular fluid. pharmascholars.com While the search results confirm the application of LC-MS/MS for balsalazide analysis in biological matrices, detailed method specifics such as the types of columns, mobile phase compositions, or precise MS detection parameters were not extensively provided in the available snippets. pharmascholars.com Generally, LC-MS is recognized for its capability to combine chromatographic separation with mass spectral detection, offering both separation and structural identification. researchgate.net

Thin-Layer Chromatography-Densitometry (TLC-Densitometry)

TLC-Densitometry, specifically High-Performance Thin-Layer Chromatography (HPTLC), has been established as a method for the estimation of balsalazide in pharmaceutical formulations. pharmascholars.comlongdom.org An HPTLC method for balsalazide utilized pre-coated silica (B1680970) gel G60–F254 aluminum sheets as the stationary phase and a mobile phase composed of Chloroform and methanol in a ratio of 3.5:2 (v/v). longdom.org Detection was carried out densitometrically at a wavelength of 361 nm. longdom.org This method yielded an Rf value of 0.61 for balsalazide and demonstrated linearity in the concentration range of 500-3000 ng/band. longdom.org HPTLC is considered an economical, sensitive, and relatively rapid chromatographic technique. longdom.org

Spectroscopic Techniques for Characterization and Estimation

Spectroscopic techniques are valuable tools for both the characterization and quantitative estimation of balsalazide, leveraging its intrinsic light-absorbing properties. asianpubs.orgtsijournals.comresearchgate.netrjptonline.orgresearchgate.netwisdomlib.org

UV-Visible Spectrophotometry (including Derivative and Difference Spectroscopy)

UV-Visible spectrophotometry is a widely used and cost-effective technique for the estimation of balsalazide in bulk drug and pharmaceutical formulations. asianpubs.orgtsijournals.compharmascholars.comresearchgate.netrjptonline.orgresearchgate.netwisdomlib.orgrjptonline.org Balsalazide exhibits characteristic absorption in the UV-Vis spectrum. researchgate.netrjptonline.orgresearchgate.net

Several UV-Vis spectrophotometric methods have been developed. One method using double distilled water as the solvent shows an absorption maximum at 358 nm. researchgate.netrjptonline.orgresearchgate.net In alkaline conditions at pH 12, balsalazide forms a dark red chromogen with a λmax at 456 nm, which is utilized for its estimation. researchgate.netrjptonline.orgresearchgate.net A method based on the solubility of balsalazide in 0.1 N NaOH showed a maximum absorbance at 454 nm and was linear in the concentration range of 10-100 μg/mL. wisdomlib.orgwisdomlib.org Furthermore, a method involving the condensation reaction of balsalazide with Ehrlich's reagent (p-dimethylaminobenzaldehyde) produces a yellow chromogen with a λmax at 402 nm, following Beer's law in the range of 40-160 µg/mL. researchgate.net

Derivative spectrophotometry has also been applied to the analysis of balsalazide. researchgate.netrjptonline.orgresearchgate.net A first derivative spectroscopic method involved recording spectra between 200 and 500 nm (at the first order) and measuring the absorbance at 383 nm for assay purposes. researchgate.netrjptonline.orgresearchgate.net This method demonstrated linearity in the concentration range of 5-25 µg/mL. researchgate.netrjptonline.orgresearchgate.net

Difference spectrophotometry is another technique used for the estimation of balsalazide. researchgate.netresearchgate.netresearchgate.net This method is based on the principle that balsalazide exhibits different absorption characteristics depending on the pH of the medium. researchgate.netresearchgate.net A difference spectroscopic method involved preparing solutions of balsalazide in both 0.1 M sodium hydroxide (B78521) and 0.1 M hydrochloric acid. researchgate.netresearchgate.net The resulting difference spectrum showed a maximum at 460 nm and a minimum at 354 nm. researchgate.netresearchgate.netresearchgate.net The difference in absorbance (amplitude) between these wavelengths was used for quantification, with linearity observed in the range of 2-20 µg/mL. researchgate.netresearchgate.net

These spectrophotometric methods are typically validated to confirm their accuracy, precision, and linearity. asianpubs.orgresearchgate.netrjptonline.orgresearchgate.netwisdomlib.org

Fluorimetry

Fluorimetry is mentioned as one of the analytical methods developed for the estimation and validation of balsalazide. pharmascholars.compharmascholars.com However, specific details regarding the fluorimetric method, such as the optimal excitation and emission wavelengths or its specific applications, were not detailed in the provided search results. pharmascholars.compharmascholars.com Fluorimetry is generally known for its high sensitivity in detecting and quantifying compounds that exhibit fluorescence.

Method Validation Parameters and Robustness Assessment

Validation of analytical methods for balsalazide is performed to ensure their reliability, accuracy, and consistency. Key validation parameters assessed include linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness, often following ICH guidelines. longdom.orgpsu.edurjptonline.orgnih.gov

Linearity and Range

Linearity demonstrates that the analytical method provides results directly proportional to the concentration of the analyte within a defined range. The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. nih.govijrpc.comresearchgate.netresearchgate.net

Studies have reported varying linear ranges depending on the analytical method used. For an HPTLC method, a linear range of 500–3000 ng/band was observed with a correlation coefficient of 0.999. longdom.org An RP-HPLC method showed linearity over a range of 2.5 µg/ml to 7.5 µg/ml with a correlation coefficient (r²) of 0.999. psu.edu Another RP-HPLC method reported a linearity range of 90-210 µg/ml with a correlation coefficient of 0.9992. pharmascholars.com A different RP-HPLC method demonstrated linearity in the range of 2-10 µg/ml with a high correlation coefficient of 0.9998. UV-Visible spectrophotometric methods have shown linearity in ranges such as 2-10 µg/ml, 2-20 µg/ml, 5-25 µg/ml, and 40-160 µg/ml, depending on the specific method and reagents used. researchgate.net

Here is a summary of reported linearity data:

Analytical MethodLinear RangeCorrelation Coefficient (r or r²)Reference
HPTLC500–3000 ng/band0.999 longdom.org
RP-HPLC2.5 – 7.5 µg/ml0.999 psu.edu
RP-HPLC90 – 210 µg/ml0.9992 pharmascholars.com
RP-HPLC2 – 10 µg/ml0.9998
UV-Vis Spectrophotometry2 – 10 µg/ml- researchgate.net
UV-Vis Spectrophotometry2 – 20 µg/ml (Methods A & B)-
UV-Vis Spectrophotometry5 – 25 µg/ml (Method C)-
UV-Vis Spectrophotometry40 – 160 µg/ml- researchgate.net
UV-Vis Spectrophotometry6 – 18 µg/mL (Method A)- tsijournals.com
UV-Vis Spectrophotometry2 – 12 µg/mL (Method B)- tsijournals.com

Accuracy and Precision

Accuracy refers to the closeness of agreement between the value found and the accepted true value. Precision refers to the closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. nih.govijrpc.comresearchgate.netresearchgate.net Precision is often evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). longdom.orgpsu.edurjptonline.org

Accuracy is commonly assessed through recovery studies, where known amounts of the analyte are added to a placebo or sample matrix and the percentage recovery is calculated. Reported accuracy values for balsalazide analysis methods are generally high, indicating good agreement with true values. An HPTLC method showed accuracy with % recovery ranging from 99.99% to 100.04%. longdom.org An RP-HPLC method reported percentage recoveries from dosage forms ranging from 98.95% to 102.13%. psu.edu Another RP-HPLC method showed recovery studies at 80%, 100%, and 120% levels with good percentage recoveries. pharmascholars.com A different RP-HPLC method reported high recovery between 99.96% and 100.6%. UV-Vis spectrophotometric methods have also demonstrated good accuracy through recovery studies. researchgate.net

Here is a summary of reported accuracy and precision data:

Analytical MethodAccuracy (% Recovery)Precision (% RSD) - Intra-dayPrecision (% RSD) - Inter-dayReference
HPTLC99.99 – 100.040.49 – 0.630.91 – 1.02 longdom.org
RP-HPLC98.95 – 102.13< 1.73 (Method)- psu.edu
RP-HPLCGood recovery< 2- pharmascholars.com
RP-HPLC99.96 – 100.6< 2< 2
UV-Vis SpectrophotometryGood recovery< 2-

Limit of Detection and Limit of Quantitation

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with suitable precision and accuracy. ijrpc.comresearchgate.net LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve. ijrpc.comresearchgate.net

Reported LOD and LOQ values for balsalazide vary depending on the sensitivity of the analytical method. For an HPTLC method, the LOD was found to be 0.19 μg/ml and the LOQ was 1.19 μg/ml. longdom.org An RP-HPLC method reported an LOD of 100 ng/ml. psu.edu

Here is a summary of reported LOD and LOQ data:

Analytical MethodLODLOQReference
HPTLC0.19 μg/ml1.19 μg/ml longdom.org
RP-HPLC100 ng/ml- psu.edu
RP-HPLC401 ng/mL1325 ng/mL rjptonline.org

Stability-Indicating Methods

Stability-indicating methods are analytical procedures that can accurately quantify the active ingredient in the presence of degradation products, impurities, and excipients. ijrpc.com The development of stability-indicating methods is essential for monitoring the quality of pharmaceutical products over their shelf life and under various stress conditions.

Several stability-indicating HPLC methods have been developed for balsalazide. These methods often involve subjecting the drug to forced degradation studies under various stress conditions, such as acidic, basic, oxidative, thermal, and photolytic conditions, to generate degradation products. rjptonline.org The analytical method is then evaluated for its ability to separate the main drug peak from these degradation products.

One stability-indicating RP-HPLC method achieved efficient separation of balsalazide disodium (B8443419) from three potential impurities with a resolution greater than 2.0. Forced degradation studies in this method indicated that acidic and alkaline hydrolysis and oxidizing conditions led to substantial degradation of the drug. Another stability-indicating RP-LC method for potassium clavulanate (cited as relevant to stability-indicating methods) was able to resolve degradation peaks from the main drug peak with a resolution greater than 2. rjptonline.org The robustness of stability-indicating methods is also assessed by evaluating the impact of small deliberate changes in method parameters on the analytical results. longdom.orgrjptonline.org

Preclinical Disease Model Applications and Mechanistic Insights

In Vitro Cellular Models for Anti-inflammatory and Anti-cancer Research

In vitro studies using various cell lines, particularly those of human colorectal origin, have been instrumental in dissecting the cellular and molecular effects of mesalamine, the active metabolite of balsalazide (B1667723).

Human colorectal carcinoma cell lines, such as HCT116, have been widely used to evaluate the anti-proliferative and pro-apoptotic effects of mesalamine and, in some cases, balsalazide oncotarget.comresearchgate.netaacrjournals.orgnih.govplos.orgnih.govresearchgate.net. Studies using these cell lines have provided insights into the direct effects of these compounds on cancer cells, independent of their anti-inflammatory actions in the gut microenvironment. For instance, research on HCT116 cells has demonstrated that balsalazide, particularly in combination with other agents like parthenolide (B1678480), can inhibit cell proliferation and induce apoptosis researchgate.netaacrjournals.orgnih.gov.

A key area of investigation in in vitro models has been the impact of mesalamine on crucial signaling pathways involved in inflammation and cell survival, notably the NF-κB pathway researchgate.netaacrjournals.orgnih.govnih.govresearchgate.netfda.govpediatriconcall.comoup.comfrontiersin.orgmdpi.commedchemexpress.commdpi.comnih.govscielo.br. Studies have shown that mesalamine can inhibit the activation of NF-κB, a nuclear transcription factor that regulates the expression of numerous pro-inflammatory proteins fda.govfrontiersin.orgnih.gov. Inhibition of NF-κB activity is considered one of the mechanisms by which balsalazide, through its release of mesalamine, reduces inflammatory responses researchgate.netnih.govnih.govmdpi.com.

Research using HCT116 cells, for example, has demonstrated that balsalazide, particularly in combination with parthenolide, markedly suppresses the nuclear translocation of the NF-κB p65 subunit and the phosphorylation of the inhibitor of NF-κB (IκBα) aacrjournals.orgnih.gov. While NF-κB inhibition is a prominent finding, the effects on other pathways like ERK have also been explored in colorectal cancer cell lines, although less extensively in the context of balsalazide or mesalamine specifically plos.orgfrontiersin.org.

In Vivo Animal Models for Pathophysiological Investigations

Animal models play a critical role in understanding the effects of balsalazide and mesalamine in a more complex biological system, mimicking aspects of human diseases.

Chemically-induced colitis models, such as those using dextran (B179266) sulfate (B86663) sodium (DSS), trinitrobenzene sulfonic acid (TNBS), or acetic acid, in rodents are widely used to study intestinal inflammation and evaluate potential anti-inflammatory agents like mesalamine and balsalazide scielo.brnih.govnih.goveurofinsdiscoveryservices.comcolab.wsnih.gov. These models simulate key features of inflammatory bowel disease, including mucosal damage, inflammation, and changes in colon weight and length.

Studies in these models have shown that mesalamine treatment can reduce tissue damage, decrease inflammatory markers, and improve macroscopic and microscopic signs of colitis scielo.breurofinsdiscoveryservices.comcolab.wsnih.gov. For instance, in TNBS-induced colitis in rats, mesalamine alone significantly reduced colonic injury, and this effect was further enhanced when combined with certain antioxidants colab.wsnih.gov. Similarly, mesalamine has been shown to reduce tissue damage and inflammatory markers like NF-κB expression in acetic acid-induced colitis in rats scielo.br. Balsalazide has also demonstrated efficacy in reducing aberrant crypt foci (ACF) formation in chemically-induced colon carcinogenesis models in rats nih.govnih.gov.

Data from studies in chemically-induced colitis models often involve quantitative assessments of disease severity.

Model TypeAnimal ModelInducing AgentKey FindingsSource
Chemically-Induced ColitisRatsTNBSReduced colonic injury, decreased MPO activity. Enhanced effects with antioxidants. colab.wsnih.gov
Chemically-Induced ColitisRatsAcetic AcidReduced tissue damage, normalized sphincter anal pressure, decreased NF-κB expression. scielo.br
Chemically-Induced CarcinogenesisRatsAzoxymethaneReduced aberrant crypt foci (ACF) formation. nih.govnih.gov
Chemically-Induced ColitisMice/RatsDSS, TNBS, Acetic AcidUsed to evaluate anti-inflammatory agents like mesalamine. eurofinsdiscoveryservices.com

Genetic models predisposed to intestinal tumor formation, such as the ApcMin/+ mouse model, have been utilized to investigate the chemopreventive potential of balsalazide and mesalamine nih.govnih.govresearchgate.netoup.comaacrjournals.orgmdpi.com. The ApcMin/+ mouse carries a mutation in the Apc tumor suppressor gene, leading to the spontaneous development of multiple intestinal adenomas, primarily in the small intestine oup.comaacrjournals.org.

Studies in the Min mouse model have shown that administration of balsalazide can lead to a significant reduction in the number of intestinal tumors nih.govnih.govresearchgate.net. One study reported up to an 80% reduction in tumor number compared to control groups nih.govnih.govresearchgate.net. However, findings regarding the efficacy of mesalamine in genetic models of sporadic tumor formation have been conflicting, with some studies in ApcMin/+ mice showing no reduction in polyp numbers oup.comaacrjournals.org. Conversely, mesalamine has shown efficacy in reducing tumor development in mouse models of colitis-associated colorectal cancer oup.com.

Animal ModelGenetic MutationTreatmentKey FindingsSource
B6-Min/+ MouseApc mutationBalsalazideReduced intestinal tumor number (up to 80%). nih.govnih.govresearchgate.net
ApcMin/+ MouseApc mutationMesalamineConflicting results on sporadic adenomas. oup.comaacrjournals.org
Msh2loxP/loxP Villin-Cre MouseMsh2 mutationMesalazineReduced tumor incidence and multiplicity. nih.gov

Information specifically detailing studies on the effects of balsalazide or mesalamine in animal models of radiation-induced proctosigmoiditis was not found in the provided search results.

Comparative Preclinical Pharmacology and Prodrug Design Considerations

Comparison with Other Aminosalicylate Prodrugs (e.g., Sulfasalazine (B1682708), Olsalazine)

Balsalazide (B1667723) belongs to a class of aminosalicylate prodrugs developed to improve the delivery of 5-ASA to the colon, thereby reducing systemic side effects associated with proximal absorption. wikipedia.orgmedscape.org Other notable aminosalicylate prodrugs include sulfasalazine and olsalazine (B1677275). medscape.org While all three serve as delivery systems for 5-ASA, they differ in their chemical structure and how the active moiety is released. medscape.org

Differential Biotransformation and Active Moiety Release Profiles

The primary mechanism for the release of 5-ASA from balsalazide, sulfasalazine, and olsalazine in the colon is the reductive cleavage of an azo bond by bacterial azoreductases present in the colonic microbiota. nih.govmedscape.orgnih.govresearchgate.net

Sulfasalazine: This was the first oral aminosalicylate prodrug. medscape.org It consists of 5-ASA linked to sulfapyridine (B1682706) via an azo bond. medscape.org Upon reaching the colon, bacterial enzymes cleave the azo bond, releasing 5-ASA and sulfapyridine. medscape.org Sulfapyridine is largely absorbed systemically and is associated with many of the side effects of sulfasalazine. ucl.ac.uk

Olsalazine: This prodrug is a dimer of two 5-ASA molecules linked by an azo bond. medscape.org In the colon, bacterial azoreductases cleave the azo bond, releasing two molecules of 5-ASA. medscape.orgwikipedia.org Olsalazine is minimally absorbed in the small intestine, allowing most of the dose to reach the colon intact. medscape.orgwikipedia.org

Balsalazide: Balsalazide consists of 5-ASA linked by an azo bond to an inert carrier molecule, 4-aminobenzoyl-β-alanine. nih.govmedscape.orgurjc.esfda.gov Similar to olsalazine and sulfasalazine, it is cleaved by bacterial azoreductases in the colon, releasing 5-ASA and the carrier moiety. nih.govmedscape.orgapotex.com The carrier moiety of balsalazide is minimally absorbed and considered largely inert. nih.govapotex.com

Studies have compared the biotransformation rates of these prodrugs. Some research suggests a potentially faster azo-reduction mechanism for sulfasalazine compared to olsalazine and balsalazide, based on the lower percentage of unchanged sulfasalazine recovered in feces in some studies. nih.gov However, after oral administration of balsalazide, there is almost complete colonic diazo-reduction, with minimal parent drug excreted. nih.gov Approximately 65% of a single dose of balsalazide was recovered as 5-ASA, 4-aminobenzoyl-β-alanine, and their N-acetylated metabolites in feces in one study. apotex.com

A comparison of the active moiety release profiles highlights the difference in the co-released molecule: sulfapyridine from sulfasalazine, a second 5-ASA molecule from olsalazine, and an inert carrier from balsalazide. This difference is a key aspect of their pharmacological profiles and contributes to variations in systemic exposure to compounds other than 5-ASA.

A table summarizing the biotransformation products can be illustrative:

ProdrugLinkageCleavage MechanismReleased Active MoietyCo-released Molecule
SulfasalazineAzo bondBacterial Azoreduction5-ASASulfapyridine
OlsalazineAzo bondBacterial Azoreduction5-ASA5-ASA
BalsalazideAzo bondBacterial Azoreduction5-ASA4-aminobenzoyl-β-alanine

Specificity of Colon Targeting Mechanisms

The colon targeting of these prodrugs relies primarily on the presence of bacterial azoreductase enzymes, which are found in high concentrations in the large intestine but are relatively low in the stomach and small intestine. nih.govcontractpharma.com This enzymatic activity cleaves the azo bond, releasing the active 5-ASA specifically in the colon. nih.govmedscape.orgnih.govresearchgate.net

While the fundamental mechanism is the same, the design of each prodrug influences its transit and availability for bacterial cleavage. Balsalazide is designed to be delivered intact to the colon. nih.govapotex.com Olsalazine is also designed to pass through the small intestine largely unabsorbed. medscape.orgwikipedia.org This contrasts with sulfasalazine, where systemic absorption of the sulfapyridine moiety occurs after cleavage. ucl.ac.uk

The specificity of colon targeting for balsalazide is enhanced by its structure, which is less prone to premature cleavage or absorption in the upper GI tract compared to earlier 5-ASA formulations or sulfasalazine. urjc.es This ensures that a greater proportion of the dose reaches the colon for local therapeutic action. urjc.esfda.gov

Rationale for Carrier Moiety Selection (e.g., 4-aminobenzoyl-β-alanine)

The selection of 4-aminobenzoyl-β-alanine as the carrier moiety for balsalazide was a deliberate design choice aimed at improving upon the limitations of earlier 5-ASA prodrugs, particularly sulfasalazine. urjc.esfda.gov The primary rationale centers on the properties of the released carrier molecule.

The azo bond linking 5-ASA to 4-aminobenzoyl-β-alanine is specifically designed to be a substrate for bacterial azoreductases in the colon. nih.govmedscape.orgapotex.com This ensures that the release of 5-ASA is localized to the target site of inflammation in inflammatory bowel diseases affecting the colon. wikipedia.orgnih.govnih.gov The carrier moiety essentially acts as a shuttle, protecting 5-ASA during its passage through the upper GI tract and facilitating its targeted delivery to the colon. urjc.es

Optimization Strategies for Prodrug Efficacy in Preclinical Models

Optimization strategies for balsalazide efficacy in preclinical models have focused on confirming its targeted delivery and evaluating its anti-inflammatory effects in relevant animal models of colitis. Preclinical studies aim to demonstrate that the prodrug reaches the colon intact and that the released 5-ASA exerts local therapeutic effects.

Animal models of inflammatory bowel disease, such as chemically induced colitis models, are commonly used to assess the efficacy of aminosalicylate prodrugs. These models allow researchers to evaluate the reduction in inflammation, tissue damage, and other markers of disease activity following administration of the prodrug. Preclinical studies with balsalazide have shown anti-inflammatory action in such models. fda.gov

Optimization also involves demonstrating the targeted release of 5-ASA in the colon in these models. This can be assessed by measuring the concentrations of the parent drug, the carrier moiety, and 5-ASA in different segments of the GI tract and in systemic circulation. Studies have shown that a major fraction of oral balsalazide is delivered intact to the colon and undergoes bacterial cleavage. fda.gov

Furthermore, preclinical studies may investigate different formulations of balsalazide to optimize its release profile and ensure efficient delivery to the colon. Research has explored controlled release matrix formulations using various polymers to achieve targeted drug delivery to the colon. wisdomlib.org These studies evaluate the release kinetics of balsalazide in conditions simulating the GI tract environment, confirming that the drug is not prematurely released in the stomach or small intestine but is released in the colonic environment. wisdomlib.org

Data from preclinical studies contribute to understanding the mechanism of action and confirming the advantages of the prodrug design in delivering 5-ASA specifically to the colon for local therapeutic effect.

Table: Comparison of Aminosalicylate Prodrugs

FeatureSulfasalazineOlsalazineBalsalazide
Active Moiety5-ASA5-ASA5-ASA
Linkage to Active MoietyAzo bondAzo bondAzo bond
Co-released MoleculeSulfapyridine5-ASA4-aminobenzoyl-β-alanine
Systemic Absorption of Co-released MoleculeSignificantMinimalMinimal
Primary Cleavage SiteColon (Bacterial Azoreductase)Colon (Bacterial Azoreductase)Colon (Bacterial Azoreductase)

Future Research Directions in Balsalazide Chemical and Pharmacological Sciences

Exploration of Novel Synthetic Pathways and Analogues

Research into novel synthetic pathways for balsalazide (B1667723) and the creation of new analogues seeks to enhance its pharmacological profile, potentially improving targeted delivery, increasing efficacy, or reducing systemic exposure to the active metabolite, 5-ASA, before it reaches the colon. The prodrug approach, exemplified by azo-prodrugs like balsalazide, olsalazine (B1677275), and ipsalazide, relies on cleavage by colonic microflora for activation nih.gov. Studies exploring smart linker chemistry for targeted colonic delivery are underway, with investigations into amino-AOCOM prodrugs showing promise in in vitro models for stability under upper gastrointestinal conditions and targeted release in colon-like environments nih.gov. One study synthesized balsalazide to verify its inhibitory activity against Sirt5 and designed various analogues to study structure-activity relationships, aiming to develop balsalazide into a potential therapeutic drug for systemic use with different indications uni-muenchen.de. This involves synthetic steps such as amide coupling, hydrogenative reduction of a nitro group, and azo coupling uni-muenchen.de.

Advanced Pharmacokinetic Modeling in Preclinical Settings

Advanced pharmacokinetic modeling in preclinical settings is crucial for a deeper understanding of how balsalazide and its potential analogues are absorbed, distributed, metabolized, and eliminated in biological systems before human trials. This modeling can help predict drug behavior, optimize dosing strategies for preclinical studies, and inform the design of next-generation formulations. While specific advanced pharmacokinetic modeling studies solely focused on balsalazide in preclinical settings were not extensively detailed in the search results, research on novel 5-ASA derivatives includes preclinical pharmacokinetic evaluations in animal models, such as rats. For instance, a study on a novel 5-ASA derivative (referred to as C1) in rats utilized a two-compartmental model to describe its pharmacokinetic profile after oral and intraperitoneal administration, determining parameters like half-life, clearance, and oral bioavailability mdpi.com. Such preclinical pharmacokinetic analyses are vital for assessing the suitability of compounds for targeted delivery and understanding their systemic exposure mdpi.com. The gut microbiota's influence on drug pharmacokinetics, particularly the cleavage of the azo bond in balsalazide by azoreductase, is a key aspect considered in understanding its metabolism and activity idrblab.netoup.com.

Identification of Additional Molecular Targets and Signaling Pathways

Beyond its known anti-inflammatory mechanisms, research is exploring additional molecular targets and signaling pathways influenced by balsalazide and its active metabolite, 5-ASA. This could reveal new therapeutic applications or provide a more comprehensive understanding of its existing effects. Balsalazide is known to release mesalamine (5-ASA) in the colon, which exerts anti-inflammatory effects through various mechanisms, including antioxidant activities, inhibition of eicosanoid mediator production, reduction in antibody production, and inhibition of proinflammatory cytokine gene expression via NF-κB activation psu.edu. Preclinical studies have indicated that balsalazide and 5-ASA derivatives can impact pathways like Wnt/β-catenin signaling and activate peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in inhibiting cancer cell formation nih.gov. Balsalazide has also been shown to regulate the IL-6/STAT3 pathway, which is associated with anticancer effects medchemexpress.com. Furthermore, research investigating balsalazide's interaction with Sirt5, a sirtuin protein, suggests potential for exploring novel indications beyond inflammatory conditions uni-muenchen.de.

Development of Next-Generation Colon-Targeted Delivery Systems

The development of next-generation colon-targeted delivery systems for balsalazide aims to improve the precision and efficiency of drug release in the colon, minimizing premature release in the upper gastrointestinal tract and maximizing local concentration at the site of action. This is particularly important for treating colonic diseases effectively while reducing systemic side effects wisdomlib.orgrroij.commdpi.com. Current approaches for colon-targeted delivery include prodrugs like balsalazide, pH-sensitive coatings, time-dependent systems, and microbially triggered systems rroij.comomjournal.org. Research is focused on developing controlled release matrix formulations using various polymers to ensure the drug reaches the colon intact wisdomlib.org. These systems often utilize pH-dependent polymers and techniques to achieve a sustained release profile, preventing release in the acidic stomach and the higher pH of the small intestine wisdomlib.org. Novel systems like pressure-controlled capsules and osmotic controlled delivery are also being explored for their site specificity omjournal.org. The goal is to overcome limitations of current systems and improve drug release kinetics within the colonic environment nih.govomjournal.org.

Role in Combination Preclinical Therapies (e.g., with parthenolide)

Investigating the role of balsalazide in combination preclinical therapies, such as with parthenolide (B1678480), explores potential synergistic effects that could enhance therapeutic outcomes, particularly in the context of inflammation-associated conditions or cancers. Preclinical studies have demonstrated that the combination of balsalazide and parthenolide exhibits synergistic anti-proliferative effects and induces apoptosis in human colorectal carcinoma cell lines nih.govresearchgate.net. This combination has been shown to enhance antitumor efficacy by blocking NF-κB activation, a key pathway involved in inflammation and cancer development nih.govresearchgate.netmdpi.com. Specifically, the combination markedly suppressed the nuclear translocation of NF-κB, p65 and IκBα phosphorylation, NF-κB binding to DNA, and the expression of NF-κB targets nih.govresearchgate.net. In a colitis-associated colon cancer murine model, combined treatment resulted in suppressed carcinogenesis nih.gov. This suggests that combining balsalazide with agents like parthenolide that target complementary pathways could be a promising strategy for future therapeutic development.

Q & A

Q. How to curate and share large-scale this compound trial data for secondary analysis?

  • Methodological Answer: Use REDCap for secure data capture and export in CSV/JSON formats. Annotate datasets with Dublin Core metadata and publish via Figshare or Zenodo. For interoperability, map variables to OMOP Common Data Model . Exclude proprietary EHR fields to comply with institutional policies .

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